1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a piperidine ring, a carboxamide group, and sulfonyl and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with (2-chloro-6-fluorophenyl)methanesulfonyl chloride under basic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 3-fluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It is used in biochemical assays to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the sulfonyl and carboxamide groups, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H19ClF2N2O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-17-5-2-6-18(22)16(17)12-28(26,27)24-9-7-13(8-10-24)19(25)23-15-4-1-3-14(21)11-15/h1-6,11,13H,7-10,12H2,(H,23,25) |
InChI Key |
NCXUFKKZDCUHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.